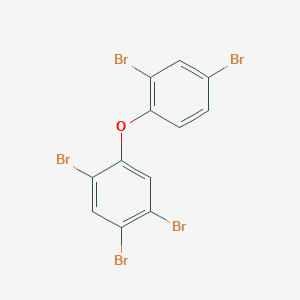

2,2',4,4',5-Pentabromodiphenyl ether

Description

Contextualization of Polybrominated Diphenyl Ethers (PBDEs) as Emerging Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been widely used as flame retardants in a variety of consumer and industrial products. epa.govnih.gov These synthetic chemicals are not naturally occurring and are added to materials such as plastics, textiles, furniture foam, and electronics to meet fire safety standards. ros.edu.pl PBDEs are considered emerging contaminants, which are substances that have been recently detected in the environment and about which there is concern over their potential impact on environmental and human health. ros.edu.pl

Due to their chemical structure, PBDEs are persistent in the environment, meaning they resist degradation. nih.gov They are also lipophilic (fat-soluble) and hydrophobic (water-repelling), which leads to their bioaccumulation in the fatty tissues of organisms and biomagnification through the food chain. researchgate.netnih.gov Lower brominated PBDEs, in particular, tend to bioaccumulate more readily than their higher brominated counterparts. epa.gov These properties contribute to their widespread detection in various environmental compartments, including air, water, soil, sediment, and biota, often far from their original sources. epa.govnih.govscienceopen.com

The environmental presence of PBDEs is a result of their release from manufacturing processes, volatilization from products containing them, and leaching from waste disposal sites. epa.govepa.gov Once in the environment, they can be transported over long distances through atmospheric and water currents. nih.gov The ubiquitous nature of these contaminants has raised significant scientific and regulatory concern. nih.govnih.gov

Specific Focus on 2,2',4,4',5-Pentabromodiphenyl Ether (BDE-99) as a Major Congener

Within the complex family of 209 possible PBDE congeners, this compound, commonly known as BDE-99, is one of the most significant and frequently detected. nih.govepa.gov BDE-99 was a major component of the commercial pentabromodiphenyl ether (PentaBDE) mixture, which was used extensively in polyurethane foams for furniture and upholstery. ros.edu.plepa.gov The PentaBDE formulation typically contained BDE-99 and BDE-47 in roughly equal proportions, making up the bulk of the mixture. dioxin20xx.orgnih.gov

BDE-99 is consistently found in a wide range of environmental and biological samples globally. nih.gov It is one of the predominant congeners detected in human tissues, including blood, breast milk, and adipose tissue, as well as in environmental matrices like indoor dust, sediment, and wildlife. nih.govepa.gov For instance, studies have shown BDE-99 to be a major congener in sewage sludge, indicating its passage through wastewater treatment plants. nih.govcdc.gov Its prevalence is a direct result of the widespread use and subsequent release of the PentaBDE commercial products. dioxin20xx.org

The congener profile in environmental and biological samples often reflects the composition of the commercial mixtures, with BDE-47, BDE-99, and BDE-100 being among the most commonly identified. nih.govscielo.br The ratio of BDE-99 to other congeners, such as BDE-47, can sometimes provide insights into the primary pathways of human exposure, whether through diet or direct contact with contaminated dust or air. dioxin20xx.org

Prevalence of BDE-99 in Various Samples

| Sample Type | Key Findings | Predominant Congeners Often Found with BDE-99 |

|---|---|---|

| Human Tissues (Blood, Breast Milk, Adipose) | Consistently detected, indicating widespread human exposure and bioaccumulation. nih.govepa.gov | BDE-47, BDE-100, BDE-153. nih.govepa.gov |

| Environmental Media (Air, Dust, Sediment, Soil) | Ubiquitous presence, often at significant concentrations in indoor dust. nih.govscielo.br | BDE-47, BDE-100, BDE-209. nih.govnih.gov |

| Biota (Fish, Marine Mammals, Birds) | Evidence of bioaccumulation and biomagnification in various food webs. nih.govnih.gov | BDE-47, BDE-100, BDE-153, BDE-154. nih.govcdc.gov |

| Sewage Sludge/Biosolids | Reported as a predominant congener, reflecting its presence in consumer waste streams. nih.govcdc.gov | BDE-47, BDE-209. nih.govcdc.gov |

Historical Research Trajectories and Current Academic Significance

Research on PBDEs, including BDE-99, began to gain momentum in the 1990s as analytical techniques improved and evidence of their environmental persistence and bioaccumulation mounted. researchgate.net Early studies focused on detecting and quantifying these compounds in various environmental compartments and in wildlife, particularly in regions with significant industrial activity. researchgate.net The increasing concentrations of PBDEs in human samples, such as breast milk, over time highlighted the growing extent of human exposure and spurred further investigation into their potential health effects. nih.gov

The historical trend of PBDE concentrations in the environment often mirrors patterns of industrial production and use. For example, sediment core analyses have shown that PBDE concentrations began to rise in the mid-20th century, peaked in the late 1990s and early 2000s, and in some regions, have begun to decline following regulatory restrictions. researchgate.net

Current academic research continues to explore the environmental fate, transport, and toxicological effects of BDE-99. nih.gov A significant area of ongoing study is its potential for neurotoxicity, particularly during critical windows of development. epa.govmdpi.com Studies have investigated the effects of BDE-99 on neurobehavioral outcomes and its mechanisms of action, such as inducing oxidative stress in neuronal cells. nih.govresearchgate.net Furthermore, research is ongoing to understand its impact on the endocrine system and reproductive health. nih.govmdpi.com The debromination of higher brominated PBDEs to form more persistent and toxic congeners like BDE-99 is also an active area of investigation. scienceopen.com

Global Regulatory Status and Classification as a Persistent Organic Pollutant

The growing body of scientific evidence on the persistence, bioaccumulation, and toxicity of PBDEs led to international regulatory action. BDE-99, as a primary component of the commercial PentaBDE mixture, is classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention. wikipedia.orgwww.gov.uk The Stockholm Convention is a global treaty aimed at protecting human health and the environment from chemicals that remain intact in the environment for long periods, become widely distributed geographically, accumulate in the fatty tissue of living organisms, and are toxic. wikipedia.orgenvironment.govt.nz

In 2009, the Conference of the Parties to the Stockholm Convention agreed to list the congeners found in commercial PentaBDE and OctaBDE mixtures in Annex A of the convention, which calls for the elimination of their production and use. nih.govpops.int This listing includes tetrabromodiphenyl ether and pentabromodiphenyl ether, which encompasses BDE-99. pops.int The decision was based on extensive scientific reviews of their harmful properties.

While the United States has signed but not ratified the Stockholm Convention, many other countries and regions, such as the European Union, have implemented strict regulations to phase out the use of these PBDEs. nih.govnih.gov Despite these regulations, products containing BDE-99 are still in use and present in waste streams, leading to continued environmental release. nih.gov The management of waste containing PBDEs and the remediation of contaminated sites remain significant global challenges. nih.gov

Regulatory Milestones for BDE-99 (as part of PentaBDE)

| Year | Regulatory Action/Event | Jurisdiction/Treaty | Significance |

|---|---|---|---|

| 2009 | Listed for elimination in Annex A. nih.govpops.int | Stockholm Convention on Persistent Organic Pollutants | Global consensus to phase out production and use due to its POP characteristics. |

| 2004 | Ban on the marketing and use of PentaBDE. | European Union | Early regional action to restrict a major source of BDE-99. |

| 2004 | Voluntary phase-out of production and import of PentaBDE and OctaBDE by the sole U.S. manufacturer. | United States | Industry response to growing health and environmental concerns. |

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHPVYXDFIXRKLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H5Br5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9030048 | |

| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Pentabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

9e-10 mg/mL at 20 °C | |

| Record name | Pentabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

60348-60-9, 32534-81-9 | |

| Record name | BDE 99 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60348-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060348609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,1'-oxybis-, pentabromo deriv. | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2',4,4',5-Pentabromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9030048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4,4',5-PENTABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A2T91I1E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-5 °C | |

| Record name | Pentabromodiphenyl ethers | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037516 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Environmental Distribution, Fate, and Transport of 2,2 ,4,4 ,5 Pentabromodiphenyl Ether

Ubiquitous Occurrence in Environmental Matrices

BDE-99 has been detected in numerous environmental samples globally, indicating its widespread distribution. Its presence spans atmospheric, aquatic, terrestrial, and biological systems.

Atmospheric Presence and Long-Range Transport Potential

BDE-99 is semi-volatile, allowing it to enter the atmosphere and undergo long-range transport. It exists in the atmosphere in both the vapor phase and associated with particulate matter. cdc.gov This atmospheric mobility is a key factor in its detection in remote regions, far from its original sources. Studies have shown that while higher concentrations are found near urban and industrial areas, BDE-99 is also present in the air of remote locations like the Arctic, demonstrating its capacity for long-distance travel. cdc.gov The ratio of different PBDE congeners in the atmosphere can sometimes suggest photodegradation during transport. cdc.gov

Atmospheric Concentrations of BDE-99

| Location | Concentration (pg/m³) | Reference |

|---|---|---|

| Hazelrigg, UK | Part of 7 - 69 (sum of BDE-47, 99, 100) | cdc.gov |

| Stoke Ferry, UK | Part of 6 - 58 (sum of BDE-47, 99, 100) | cdc.gov |

| Arctic | 0.40–0.47 | cdc.gov |

| Shanghai, China (Office Environment) | Part of 59.6 (gas phase) and 148 (total suspended particles) | researchgate.netnih.gov |

| Global Passive Sampling (GAPS Network) | < 2 to 74 | acs.org |

Aquatic Systems: Rivers, Lakes, and Effluents

In aquatic environments, BDE-99 is found in water, sediment, and effluents from wastewater treatment plants (WWTPs). Due to its hydrophobic nature, it tends to adsorb to particulate matter and settle in sediments, which act as significant reservoirs for this compound. nih.gov Concentrations in the water column are generally low, while sediment concentrations can be substantially higher, particularly downstream from industrial and urban areas. cdc.gov WWTPs are recognized as important point sources of BDE-99 into aquatic systems, as the compound can be present in various consumer products that end up in wastewater streams. researchgate.net

BDE-99 Concentrations in Aquatic Systems

| Matrix | Location | Concentration | Reference |

|---|---|---|---|

| Freshwater Sediments | Great Britain | Often identical or slightly higher than BDE-47 | cdc.gov |

| River Sediment | Sweden (downstream of industry) | Part of up to 120 ng/g dw (sum of BDE-47, 99, 100) | cdc.gov |

| Lake Sediment | Paranoá Lake, Brazil | Part of 3.9 - 19 ng/g dw (sum of 9 PBDEs) | researchgate.net |

| Freshwater | English Lakes | Part of 41.5 - 73.3 pg/L (sum of multiple PBDEs) | cdc.gov |

Terrestrial Systems: Soil and Sediment Contamination

Soil and sediment are major sinks for BDE-99 in the terrestrial environment. nih.gov Contamination occurs through atmospheric deposition, application of sewage sludge (biosolids) to land, and runoff from contaminated sites. cdc.govnih.gov E-waste recycling sites have been identified as significant hotspots for soil and sediment contamination with BDE-99 and other PBDEs. hkbu.edu.hk The persistence of BDE-99 in these matrices allows it to be a long-term source of exposure for soil-dwelling organisms and potentially leach into groundwater.

BDE-99 Concentrations in Soil and Sediment

| Matrix | Location | Concentration (ng/g dry weight) | Reference |

|---|---|---|---|

| Soil | Near Polyurethane Plant, Virginia, USA | Part of <1 - 132 (sum of BDE-47, 99, 100) | cdc.gov |

| Soil | E-waste Recycling Site, China | 2.70 - 615 | hkbu.edu.hk |

| River Sediment | Lianjiang River, China | 0.89 | hkbu.edu.hk |

| Sediment | Sunderban Mangrove, India | Part of 0.08 - 29.03 (sum of 12 PBDEs) | researchgate.net |

| Sediment | Burrard Inlet, Canada | Up to 0.25 | gov.bc.ca |

Detection in Biotic Samples: Wildlife and Food Web Components

As a lipophilic compound, BDE-99 readily bioaccumulates in the fatty tissues of organisms. nih.gov Consequently, it is widely detected in a variety of wildlife, including fish, marine mammals, and birds. nih.govmdpi.com This bioaccumulation leads to biomagnification, where concentrations increase at successively higher trophic levels of the food web. nih.govmdpi.com The presence of BDE-99 in the food web poses a risk to top predators and humans who consume contaminated fish and wildlife.

BDE-99 Concentrations in Biota (ng/g lipid weight)

| Organism | Location | Concentration | Reference |

|---|---|---|---|

| Aquatic Organisms | Yangtze River Delta, China | Part of 2.36 - 85.81 (sum of multiple PBDEs) | nih.gov |

| Common Carp (B13450389) | Illinois, USA (impaired urban waters) | Part of 642 - 8200 (median 2350) (sum of PBDEs) | |

| Marine Zooplankton | Gaoping Waters, Taiwan | 13% of total PBDEs (up to 1415 ng/g dw) | mdpi.com |

| Marine Mammals | Various | Detected in bottlenose dolphins, harbor seals | nih.gov |

Environmental Fate and Transformation Pathways

The environmental fate of BDE-99 is characterized by its persistence and slow degradation.

Persistence and Environmental Half-Life

BDE-99 is resistant to degradation in the environment, leading to its persistence. Its environmental half-life can vary depending on the specific environmental compartment and conditions. For instance, the estimated half-life of pentabromodiphenyl ether in aerobic sediment is around 600 days, while in soil and water, it is approximately 150 days. canada.ca In humans, the terminal whole-body half-life of BDE-99 has been estimated to be around 5.4 years. osti.gov This persistence allows for its long-term presence in the environment and accumulation in biota.

Environmental Half-Life of Pentabromodiphenyl Ether

| Matrix | Half-Life | Reference |

|---|---|---|

| Aerobic Sediment | ~600 days | canada.ca |

| Soil | ~150 days | canada.ca |

| Water | ~150 days | canada.ca |

| Human (whole body) | ~5.4 years | osti.gov |

Degradation Processes

2,2',4,4',5-Pentabromodiphenyl ether, commonly known as BDE-99, is a persistent organic pollutant subject to various degradation processes in the environment. These processes play a crucial role in its environmental fate and the formation of potentially more toxic byproducts.

Photolysis, or degradation by light, is a significant pathway for the breakdown of BDE-99 in the environment. This process typically involves reductive debromination, where bromine atoms are sequentially removed from the diphenyl ether structure. The rate of photolysis is influenced by the degree of bromination, with more highly brominated congeners generally degrading faster. For pentabromodiphenyl ether, the estimated atmospheric half-life due to reaction with photochemically-produced hydroxyl radicals is approximately 29 days nih.gov. In aquatic systems, the photolytic degradation of BDE-99 can lead to the formation of lower brominated diphenyl ethers.

It has been observed that under certain conditions, such as when incorporated into plastic matrices like high-impact polystyrene (HIPS), the photolytic degradation of higher brominated ethers like decaBDE does not necessarily lead to the formation of significant amounts of BDE-99 acs.orgresearchgate.net. Instead, nona- and octa-BDEs are the primary products acs.orgresearchgate.net. The solvent or medium in which photolysis occurs also affects the reaction rate; for instance, the degradation of polybrominated diphenyl ethers (PBDEs) is slower in a methanol/water solution compared to pure methanol nih.gov.

Hydrolysis is not considered a significant degradation process for this compound under typical environmental conditions. The BDE-99 molecule lacks functional groups that are susceptible to hydrolysis, contributing to its persistence in aqueous environments nih.gov.

The biodegradation of BDE-99 in sediments is generally a slow process. Studies have shown that the degradation rates of PBDE congeners in sediments often follow the order of decreasing bromination, with less brominated congeners degrading faster. One study reported the order of degradation rates as BDE-15 > BDE-28 > BDE-47 > BDE-99 > BDE-100.

Microbial action is the primary driver of biodegradation. Specific bacterial strains, such as Pseudomonas asplenii isolated from activated sludge, have demonstrated the ability to degrade BDE-99. This degradation proceeds through a series of debromination steps, followed by the cleavage of the diphenyl ether bond to form simpler aromatic compounds like phenol, which can then be further mineralized. The degradation of BDE-99 by Pseudomonas asplenii was found to follow first-order reaction kinetics, with a half-life ranging from 8.35 to 10.04 hours under specific laboratory conditions. The presence of co-metabolic substrates, such as diphenyl ether, and surfactants like rhamnolipid can significantly enhance the degradation efficiency.

A primary transformation pathway for BDE-99 in various environmental compartments and biological systems is debromination, which results in the formation of PBDEs with fewer bromine atoms. These lower brominated congeners can sometimes be more toxic and bioaccumulative than the parent compound.

In aquatic organisms, debromination of BDE-99 has been observed. For instance, in the common carp (Cyprinus carpio), BDE-99 has been shown to be debrominated to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). It was found that at least 9.5% of the BDE-99 mass in the gut was converted to BDE-47 and subsequently assimilated into the fish's tissues. Similarly, studies with Chinook salmon (Oncorhynchus tshawytscha) liver microsomes revealed the debromination of BDE-99 to 2,2',4,5'-tetrabromodiphenyl ether (BDE-49).

The table below summarizes the observed debromination of BDE-99 to lower brominated congeners in different biological systems.

| Organism | Debromination Product(s) | Key Findings |

|---|---|---|

| Common Carp (Cyprinus carpio) | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | At least 9.5% of ingested BDE-99 was debrominated to BDE-47 in the intestinal tract and assimilated into tissues. |

| Chinook Salmon (Oncorhynchus tshawytscha) | 2,2',4,5'-Tetrabromodiphenyl ether (BDE-49) | Liver microsomes were capable of debrominating BDE-99 to BDE-49, a unique debromination product not widely reported in other fish. |

In addition to debromination, BDE-99 can undergo metabolic transformation through hydroxylation, leading to the formation of hydroxylated PBDEs (OH-PBDEs). This process is mediated by enzymes, such as cytochrome P450s, and can occur in a variety of organisms, including fish, mammals, and birds. These hydroxylated metabolites are often more polar than the parent BDE-99, which can affect their toxicokinetics and potential for biological activity.

In rats, the metabolism of BDE-99 has been shown to produce a range of hydroxylated and methoxylated metabolites. These include mono- and di-hydroxylated pentabromodiphenyl ethers, as well as hydroxylated tetrabromodiphenyl ethers, indicating that both hydroxylation and debromination can occur. These metabolites can be further conjugated with glucuronic acid or sulfate (B86663) to facilitate excretion. Studies have identified metabolites such as 2,4,5-tribromophenol (B77500) and its conjugates in urine, and mono-hydroxylated BDE-99 and tetrabromodiphenyl ether metabolites in feces.

The following table details some of the identified hydroxylated and other metabolites of BDE-99 in rats.

| Metabolite Type | Specific Metabolites Identified | Matrix |

|---|---|---|

| Hydroxylated Pentabromodiphenyl Ethers | Two monohydroxy pentabromodiphenyl ethers | Bile, Feces |

| Two dihydroxy pentabromodiphenyl ethers | Bile | |

| Hydroxylated Tetrabromodiphenyl Ethers | One mono-hydroxylated tetrabromodiphenyl ether | Feces |

| Brominated Phenols | 2,4,5-Tribromophenol and its glucuronide and sulfate conjugates | Urine, Feces |

| Conjugated Metabolites | Two mono-hydroxylated BDE-99 glucuronides | Bile |

| Three mono-hydroxylated tetrabromodiphenyl ether glucuronides | Bile |

Bioaccumulation and Biomagnification in Ecological Systems

Due to its lipophilic nature, this compound has a high potential for bioaccumulation in organisms and biomagnification through food webs. Bioaccumulation refers to the net uptake of a chemical from all sources, while biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain.

Various studies have documented the bioaccumulation of BDE-99 in a range of aquatic and terrestrial organisms. The extent of bioaccumulation is often quantified using metrics such as the bioconcentration factor (BCF), bioaccumulation factor (BAF), and biota-sediment accumulation factor (BSAF). Biomagnification is assessed using the biomagnification factor (BMF) and the trophic magnification factor (TMF). A TMF value greater than 1 indicates that the chemical is biomagnifying in the food web.

Research in a marine food web in Bohai Bay, North China, found a TMF of greater than 1 for BDE-99, with a 100% probability, indicating its potential to biomagnify nih.gov. In a freshwater food web in Dianshan Lake, Shanghai, the TMF for BDE-99 was also found to be in the range of 1.35–1.81 acs.org. However, in a terrestrial food web in North China, BDE-99 was found to be biodiluted from sparrows to common kestrels, with a BMF of less than 1.

The table below presents a summary of bioaccumulation and biomagnification factors for BDE-99 from various studies.

| Factor | Value | Organism/Food Web | Location |

|---|---|---|---|

| Bioaccumulation Factor (BAF) | 0.3 L/g ww | General | Canada |

| Trophic Magnification Factor (TMF) | >1 (100% probability) | Marine Food Web | Bohai Bay, North China |

| Trophic Magnification Factor (TMF) | 1.35–1.81 | Freshwater Fish | Dianshan Lake, Shanghai, China |

| Biomagnification Factor (BMF) | <1 | Sparrow to Common Kestrel | North China (Terrestrial) |

Uptake and Accumulation in Organisms

This compound, commonly known as BDE-99, is a persistent and bioaccumulative environmental contaminant. Due to its high lipophilicity, it readily partitions into the fatty tissues of living organisms, leading to its accumulation in biological systems.

Studies in aquatic environments have demonstrated the widespread uptake of BDE-99 by a variety of organisms. In a freshwater food web in the Yangtze River Delta, BDE-99 was detected in all 23 aquatic species sampled, with total polybrominated diphenyl ether (PBDE) concentrations in biota ranging from 2.36 to 85.8 ng/g lipid weight nih.govresearchgate.net. Similarly, in the marine food web of Bohai Bay, North China, BDE-99 was one of the predominant PBDE congeners found in organisms, with total PBDE concentrations ranging from 0.15 to 32.8 ng/g lipid weight acs.org. The liver is often a primary site of accumulation for BDE-99 in fish mdpi.com. Research on European starlings at a landfill site also showed that BDE-99, along with BDE-47, were the dominant congeners, with higher concentrations found in eggs and nestling livers compared to a reference site researchgate.net. This indicates that dietary intake of contaminated invertebrates and human refuse is a significant route of exposure and accumulation researchgate.net.

Laboratory studies have further elucidated the uptake and retention of BDE-99. In neonatal mice, orally administered BDE-99 was shown to be taken up and retained in the brain oup.comnih.gov. Twenty-four hours after administration, between 3.7 and 5.1 per mille of the total amount administered was found in the brain, and it was still detectable after seven days oup.comnih.gov. Toxicokinetic studies in rats suggest that the absorption of BDE-99 after oral exposure can be significant, with estimates ranging from 60 to 90% epa.gov.

The accumulation of BDE-99 is influenced by several factors, including the organism's dietary habits, species-specific metabolic capabilities, and the potential for debromination of higher brominated PBDEs into BDE-99 nih.govresearchgate.netresearchgate.net. For instance, the metabolism of more highly brominated congeners can be a source of BDE-99 in some aquatic organisms researchgate.net.

Table 1: Concentration of BDE-99 and other PBDEs in Various Organisms

Trophic Transfer and Magnification Factors in Food Chains

BDE-99 is known to biomagnify in food webs, meaning its concentration increases in organisms at successively higher trophic levels. This process of trophic transfer is a key aspect of its environmental fate and a major route of exposure for top predators.

Multiple studies have documented the trophic magnification of BDE-99 and other PBDEs in both aquatic and terrestrial food chains. In a marine food web in Liaodong Bay, North China, the trophic magnification factor (TMF) for the sum of PBDEs was 3.50 for the entire food web osti.gov. TMFs are a measure of the average rate of concentration increase per trophic level; a TMF value greater than 1 indicates that a substance is biomagnifying. In another study in a freshwater food web, the TMF values for most PBDE congeners were significantly higher than 1, although BDE-99, along with BDE-153 and BDE-154, was an exception in this particular ecosystem nih.govresearchgate.net.

Conversely, research in the marine food web of Bohai Bay found that while total PBDEs and several congeners biomagnified, the concentration ratios of BDE-99 to other congeners like BDE-100 and BDE-47 decreased with increasing trophic levels acs.org. This suggests that BDE-99 may be subject to biotransformation, potentially being metabolized to other congeners like BDE-47 as it moves up the food chain acs.org.

In terrestrial ecosystems, the biomagnification of BDE-99 has also been observed. A study of three small terrestrial food chains involving passerines, small rodents, and their avian and mammalian predators found that BDE-99 was biomagnified in the predatory bird species nih.govfigshare.com. Biomagnification factors (BMFs), which are the ratio of the chemical concentration in a predator to that in its prey, for the sum of PBDEs in predatory bird food chains ranged from 2 to 34 nih.govfigshare.com. However, in the food chain involving the red fox, no biomagnification was observed, which was attributed to the fox's high metabolic capacity for such compounds nih.gov. At a landfill site, BMFs greater than 1 were calculated for European starlings consuming contaminated invertebrates, indicating that their diet was a substantial source of PBDE exposure and that biomagnification was occurring researchgate.net.

Table 2: Trophic Magnification Factors (TMFs) and Biomagnification Factors (BMFs) for BDE-99 and other PBDEs

Toxicological Profiles and Mechanisms of Action of 2,2 ,4,4 ,5 Pentabromodiphenyl Ether

Endocrine System Disruption

2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) is recognized as an endocrine-active compound that can interfere with the normal functioning of the hormonal system. aminer.orgnih.govnih.gov Its structural similarity to endogenous hormones allows it to interact with various components of the endocrine system, leading to disruptions in hormone synthesis, transport, and signaling.

Impact on Sex Steroid Hormone Concentrations

Developmental exposure to BDE-99 has been shown to cause significant decreases in circulating sex steroid hormones, with male offspring often being more affected than females. aminer.orgnih.gov Studies in rats have demonstrated that maternal exposure to BDE-99 during gestation results in pronounced decreases in sex steroids in male offspring, both at weaning and in adulthood. aminer.orgnih.govnih.gov

In one study, pregnant rats exposed to BDE-99 daily during gestational days 10-18 showed that their male offspring had markedly reduced levels of circulating sex steroids. nih.gov Another study observed that increasing doses of BDE-99 administered orally to male rats for 30 days led to a dose-dependent decrease in serum testosterone (B1683101) and estradiol (B170435) levels. scirp.org The metabolites of BDE-99 may also play a role by impairing the activity of enzymes involved in estrogen and androgen synthesis, such as aromatase (CYP19) and steroid 17α-monooxygenase (CYP17). nih.govsciencenews.org

These hormonal changes can have downstream consequences on sexual development. For example, in rats, developmental BDE-99 exposure has been linked to a reduced anogenital distance in male offspring, delayed puberty onset in females, and a reduced number of ovarian follicles. aminer.orgnih.gov

The table below presents findings on the impact of BDE-99 on sex steroid concentrations from relevant animal studies.

Interaction with Hormone Receptors (e.g., Thyroid Hormone Receptors)

The ability of BDE-99 and its metabolites to interact with hormone receptors is a key mechanism of its endocrine-disrupting activity. Hydroxylated metabolites of PBDEs (OH-BDEs) have been reported to bind to thyroid hormone receptors. nih.gov These metabolites can compete with endogenous thyroid hormones for binding to both transport proteins and receptors, thereby disrupting thyroid hormone function. nih.gov

In vitro studies have shown that OH-BDEs can affect enzymes crucial for estrogen and androgen synthesis. nih.gov Furthermore, some research suggests that BDE-100, a related pentabromodiphenyl ether, can act as a moderate estrogen receptor (ER) agonist and antagonist, as well as an antiandrogen. researchgate.net This indicates that PBDEs can modulate the endocrine system through multiple pathways by interfering with various hormonal signaling systems simultaneously. researchgate.net

Neurodevelopmental and Neurobehavioral Effects

Exposure to BDE-99, particularly during critical windows of brain development, has been linked to a range of neurotoxic outcomes. The developing nervous system is uniquely vulnerable to chemical insults, and BDE-99 has been shown to interfere with several fundamental neurodevelopmental processes. nih.govnih.gov

Neurotoxicity in Animal Models, particularly during Critical Developmental Periods

Animal studies have consistently demonstrated the neurotoxicity of BDE-99, especially following exposure during the brain growth spurt, a period of rapid development shortly after birth in rodents. nih.govnih.gov A single oral dose of BDE-99 to mice on postnatal day 10 can induce persistent neurotoxic effects. nih.govoup.com This period is considered a critical window of vulnerability for the developing brain. nih.govnih.gov

The neurotoxic effects manifest in various ways. In zebrafish larvae, developmental exposure to BDE-99 was found to impede cerebrovascular growth and disrupt the formation of the vascular barrier in the brain. nih.gov In neonatal mice, early exposure to BDE-99 may induce cellular stress and neurodegeneration, combined with abnormal neuroplasticity in brain regions like the hippocampus and striatum. nih.gov These early cellular events are thought to contribute to the long-term behavioral impairments observed in adulthood. nih.gov The neurodevelopmental toxicity of BDE-99 has been reported to affect both the cholinergic and catecholaminergic systems. nih.gov

Effects on Neurobehavioral Abnormalities

Exposure to BDE-99 during development is associated with a variety of neurobehavioral abnormalities in animal models. nih.govnih.gov These effects can be long-lasting and may even worsen with age. oup.com

Key neurobehavioral changes observed in rodents include:

Altered Spontaneous Behavior : Neonatal exposure in mice can lead to deranged spontaneous behavior, including hyperactivity and altered habituation, which can persist into adulthood. nih.govoup.comnih.gov

Learning and Memory Deficits : Studies have reported impaired learning and memory functions in rodents exposed to BDE-99. nih.govnih.govoup.com For example, rats exposed developmentally showed slower learning in the Morris water maze. nih.gov

Feminization of Behavior : In male rats, developmental exposure to BDE-99 has been shown to increase sweet preference, a behavior typically more pronounced in females, indicating a feminization of this sexually dimorphic behavior. aminer.orgnih.govresearchgate.net

Changes in Mating Behavior : Early life exposure to BDE-99 has been shown to affect the mating behavior of male zebra finches. nih.gov

The following table summarizes selected research findings on the neurobehavioral effects of BDE-99.

Disruption of Neurotransmitter Systems (e.g., Cholinergic, Catecholaminergic)

Exposure to this compound (BDE-99) has been shown to disrupt crucial neurotransmitter systems, particularly the cholinergic and catecholaminergic systems, which are vital for normal brain development and function. nih.govnih.gov Studies indicate that the developing cholinergic system is a specific target for BDE-99. researchgate.net

In vitro studies using PC12 cells, a cell line used in neurobiological research, revealed that BDE-99 impairs the differentiation of these cells into both dopamine (B1211576) and acetylcholine (B1216132) neurotransmitter phenotypes. researchgate.netnih.gov The effect was more pronounced on the cholinergic phenotype, leading to a shift in neurotransmitter fate away from acetylcholine and towards dopamine. researchgate.netnih.gov This suggests a direct interference with the neurodifferentiation process by BDE-99. researchgate.netnih.gov

Research on neonatal mice has demonstrated that early-life exposure to BDE-99 can lead to lasting changes in the cholinergic system. researchgate.net Specifically, a decrease in nicotinic cholinergic receptors in the hippocampus has been observed in adult mice that were exposed to BDE-99 during a critical neonatal period. researchgate.net These alterations in neurotransmitter systems are believed to contribute to the behavioral abnormalities observed in adulthood following developmental exposure. nih.govresearchgate.net The disruption of these systems highlights a significant mechanism through which BDE-99 exerts its neurotoxic effects. nih.gov

| Experimental Model | Neurotransmitter System Affected | Observed Effect |

| PC12 Cells | Cholinergic & Catecholaminergic | Impaired neurodifferentiation into acetylcholine and dopamine phenotypes. researchgate.netnih.gov |

| Neonatal Mice | Cholinergic | Decrease in nicotinic cholinergic receptors in the hippocampus. researchgate.net |

Impact on Specific Brain Regions (e.g., Hippocampus, Striatum, Song Control Nuclei)

The neurotoxic effects of BDE-99 are not uniform across the brain; specific regions appear to be particularly vulnerable. The hippocampus and striatum, key components of the cholinergic and monoaminergic systems involved in cognition and motor control, have been identified as primary targets. nih.gov

Proteomic studies on neonatal mice exposed to BDE-99 revealed distinct protein alterations in the striatum and hippocampus. nih.govnih.gov In the striatum, proteins associated with neurodegeneration and neuroplasticity, such as Gap-43/neuromodulin and stathmin, were affected. nih.govnih.gov Conversely, in the hippocampus, the expression of proteins involved in metabolism and energy production, including α-enolase, γ-enolase, and ATP synthase, was altered. nih.govnih.gov These differential responses underscore the region-specific vulnerability to BDE-99. nih.gov

In avian species, the song-control system is a critical area for communication and reproductive behavior. oup.com Studies on zebra finches have shown that embryonic exposure to BDE-99 can lead to a dose-dependent reduction in the volume of key song-control nuclei, namely Area X, HVC, and RA. nih.gov This suggests that BDE-99 can act as a developmental stressor, impairing the neuroanatomy of the song-control system in birds. nih.gov The cholinergic system is known to have input into these song-control circuits, and the presence of nicotinic and muscarinic cholinergic receptors within these nuclei makes them susceptible to disruption by compounds like BDE-99. oup.com

| Brain Region | Species | Key Findings |

| Hippocampus | Mouse | Altered levels of proteins involved in metabolism and energy production. nih.govnih.gov Decreased nicotinic cholinergic receptors. researchgate.net |

| Striatum | Mouse | Altered levels of proteins involved in neurodegeneration and neuroplasticity. nih.govnih.gov |

| Song Control Nuclei (Area X, HVC, RA) | Zebra Finch | Dose-dependent decrease in volume following embryonic exposure. nih.gov |

Aberrant Neuroplasticity

Neuroplasticity, the brain's ability to reorganize itself by forming new neural connections, is a fundamental process for learning and memory. Evidence suggests that BDE-99 exposure, particularly during critical developmental windows, can lead to aberrant neuroplasticity. nih.gov

Studies in mice have shown that neonatal exposure to BDE-99 can impair long-term potentiation (LTP), a form of synaptic plasticity that is widely considered a cellular mechanism underlying learning and memory. nih.govnih.gov This impairment in LTP has been observed in the hippocampus, a brain region crucial for these cognitive functions. nih.govnih.gov

The molecular underpinnings of this aberrant neuroplasticity are being actively investigated. Proteomic analysis of the brains of neonatal mice exposed to BDE-99 revealed changes in the levels of proteins associated with neuroplasticity in the striatum. nih.govnih.gov These findings suggest that BDE-99 may induce cellular stress and neurodegeneration, which in turn contribute to abnormal plasticity during brain development, potentially leading to the persistent behavioral effects observed in adulthood. nih.gov

Hepatic and Other Organ System Impacts

Effects on Liver Function

The liver is a primary site for the metabolism of foreign compounds, and studies have indicated that BDE-99 can impact hepatic function. nih.govmdpi.com Research in mice has shown that neonatal exposure to BDE-99 can reprogram liver gene expression towards a proinflammatory state that persists into late adulthood. nih.gov This includes the upregulation of genes involved in microbial influx and an increase in the proportion of neutrophils in the liver. nih.gov

Human liver microsome studies have demonstrated that BDE-99 is metabolized, with notable interindividual differences in the extent of this metabolism. acs.orgoup.com The metabolism of BDE-99 can lead to the formation of hydroxylated metabolites. oup.com Furthermore, exposure to BDE-99 has been shown to modulate the expression of genes related to xenobiotic and lipid metabolism in hepatocytes. nih.gov Specifically, a downregulation of xenobiotic and lipid-metabolizing enzymes has been observed. nih.gov

In fish, sub-chronic oral exposure to BDE-99 has been linked to histopathological findings in the liver. nih.gov These findings, coupled with the observed disturbances in the antioxidant system in the liver, provide further evidence of the hepatotoxic potential of BDE-99. nih.gov

| Organism | Exposure | Key Hepatic Effects |

| Mice | Neonatal | Reprogrammed gene expression towards proinflammation, downregulated xenobiotic and lipid-metabolizing enzymes. nih.gov |

| Humans (in vitro) | Microsomes | Metabolized to hydroxylated forms, with interindividual variability. acs.orgoup.com |

| Fish (Oreochromis niloticus) | Sub-chronic oral | Histopathological changes and disturbances in the antioxidant system. nih.gov |

Renal Effects

The kidneys are another organ system that can be affected by exposure to polybrominated diphenyl ethers (PBDEs). While specific studies focusing solely on the renal effects of BDE-99 are less common, research on related PBDEs provides insights into potential impacts. Studies on human embryonic kidney cells (HEK293T) exposed to BDE-209, another PBDE congener, have shown alterations in gene expression, suggesting a potential for toxicity. nih.govfrontiersin.org

In animal studies, histopathological findings have been observed in the kidneys of fish following sub-chronic oral exposure to BDE-99. nih.gov This indicates that the compound can induce deleterious effects in the renal system of aquatic organisms. The broader class of PBDEs has been associated with kidney toxicity, with mechanisms potentially involving oxidative stress and inflammation. mdpi.com While more research is needed to fully elucidate the specific renal effects of BDE-99, the existing evidence suggests that the kidneys are a potential target for its toxicity.

Cellular and Molecular Mechanisms

The toxicological effects of this compound (BDE-99) are rooted in its interactions at the cellular and molecular level. A significant body of research points to the disruption of intracellular signaling pathways and the induction of cellular stress as key mechanisms of action.

Proteomic studies have been instrumental in identifying molecular changes following BDE-99 exposure. In the developing mouse brain, BDE-99 has been shown to alter the levels of numerous proteins. Many of these affected proteins have been linked to protein kinase C signaling, a crucial pathway involved in a wide array of cellular processes, including development, function, learning, and memory. nih.gov This suggests that interference with this signaling cascade may be a central component of BDE-99's neurotoxicity.

Furthermore, exposure to BDE-99 appears to induce cellular stress. The observed changes in proteins related to metabolism and energy production in the hippocampus point towards a disruption of fundamental cellular processes. nih.gov In the striatum, the alteration of proteins involved in neurodegeneration and neuroplasticity suggests that BDE-99 may trigger pathways leading to neuronal damage and abnormal brain development. nih.gov These molecular and cellular events likely contribute to the persistent neurotoxic effects and behavioral changes observed in adult animals following early-life exposure to BDE-99. nih.gov

Oxidative Stress Induction

Exposure to this compound (BDE-99) has been shown to induce oxidative stress in various biological systems. In rats, administration of BDE-99 led to oxidative damage in the liver, evidenced by increased superoxide (B77818) dismutase (SOD) activity and oxidized glutathione (B108866) (GSSG) levels, alongside decreased reduced glutathione (GSH) levels and catalase (CAT) activity. mdpi.comnih.gov Similarly, in the kidneys of rats, BDE-99 exposure resulted in decreased CAT activity and an increased GSSG/GSH ratio. nih.govresearchgate.net

Studies on American kestrels have also linked BDE-99 exposure to hepatic oxidative stress, particularly in females, with an increased GSSG:GSH ratio. oup.com Interestingly, in male kestrels, increasing concentrations of BDE-99 were associated with increased GSH, suggesting a potential protective response against oxidative stress. oup.com In vitro studies using human neuroblastoma cells have demonstrated that BDE-99 can elicit oxidative stress. researchgate.net The induction of oxidative stress is considered a key mechanism of BDE-99 toxicity, potentially leading to cellular damage and apoptosis. dergipark.org.trnih.gov

Interactive Data Table: Effects of BDE-99 on Oxidative Stress Markers

| Species | Tissue/Cell Type | Biomarker | Effect | Reference |

|---|---|---|---|---|

| Rat | Liver | SOD activity | Increased | mdpi.comnih.gov |

| Rat | Liver | GSSG level | Increased | mdpi.comnih.gov |

| Rat | Liver | GSH level | Decreased | mdpi.comnih.gov |

| Rat | Liver | CAT activity | Decreased | mdpi.comnih.gov |

| Rat | Kidney | CAT activity | Decreased | nih.govresearchgate.net |

| Rat | Kidney | GSSG/GSH ratio | Increased | nih.govresearchgate.net |

| American Kestrel (Female) | Liver | GSSG:GSH ratio | Increased | oup.com |

| American Kestrel (Male) | Liver | GSH level | Increased | oup.com |

| Human | Neuroblastoma cells | Oxidative stress | Induced | researchgate.net |

Potential for Apoptotic Cell Death

BDE-99 has been demonstrated to induce apoptotic cell death in various cell types. In human astrocytoma cells, BDE-99 was found to cause apoptosis, an effect not observed with the polychlorinated biphenyl (B1667301) mixture Aroclor 1254. nih.govepa.govnih.gov Studies on HepG2 cells, a human hepatoblastoma cell line, have shown that BDE-99 can activate caspases, such as caspase-3 and caspase-9, and generate toxic levels of reactive oxygen species (ROS), leading to apoptosis. mdpi.comnih.gov

In vivo studies in rats have further confirmed the apoptotic potential of BDE-99, showing that it can induce apoptosis in the liver through the intrinsic mitochondrial pathway. dergipark.org.tr This process involves the upregulation of pro-apoptotic proteins like Bax and changes in the expression of the anti-apoptotic protein Bcl-2. dergipark.org.tr The induction of apoptosis is often linked to the oxidative stress caused by BDE-99, highlighting a mechanistic link between these two toxicological effects. nih.gov

Protein Level Changes and Biomarker Identification

Exposure to BDE-99 during neonatal development in mice has been shown to cause changes in protein levels in different brain regions, suggesting potential biomarkers for developmental neurotoxicity. nih.gov In the striatum, proteins involved in plasticity and cytoskeletal function, such as growth associated protein-43 (GAP-43/neuromodulin) and stathmin, were altered. nih.gov In the hippocampus, proteins related to metabolism and energy production, including α-enolase, γ-enolase, and ATP synthase, were affected. nih.gov Many of these identified proteins are linked to protein kinase C (PKC) signaling, suggesting that BDE-99 may interfere with this pathway. epa.govnih.gov These protein changes may underlie the neurodegenerative and aberrant neuroplasticity effects observed after BDE-99 exposure. nih.gov

Interference with Enzyme Activities (e.g., Microsomal Enzymes)

BDE-99 has been shown to interfere with the activity of various enzymes, particularly microsomal enzymes involved in metabolism. In rat hepatic microsomes, the oxidative metabolism of BDE-99 is mediated by cytochrome P450 (CYP) enzymes. oup.comnih.gov Specifically, CYP3A1 was found to be the most active in BDE-99 metabolism. nih.gov However, other CYP enzymes, such as CYP1A1, also contribute to the formation of specific hydroxylated metabolites. oup.comnih.gov

In vitro studies with human hepatocytes have shown that exposure to BDE-99 can lead to the up-regulation of genes encoding for CYP1A2 and CYP3A4. researchgate.net Furthermore, BDE-99 has been found to inhibit the debromination of BDE-99 in carp (B13450389) liver microsomes, with thyroid hormones like reverse triiodothyronine (rT3) and thyroxine (T4) acting as inhibitors, suggesting the involvement of deiodinase enzymes in its metabolism in fish. nih.gov

Interactive Data Table: BDE-99 and Enzyme Interactions

| Enzyme System | Species | Effect of BDE-99 | Key Findings | Reference |

|---|---|---|---|---|

| Cytochrome P450 (CYP) | Rat | Substrate for metabolism | CYP3A1 is most active; CYP1A1 also involved in metabolite formation. | oup.comnih.gov |

| Cytochrome P450 (CYP) | Human | Upregulation of gene expression | Increased expression of CYP1A2 and CYP3A4 genes in hepatocytes. | researchgate.net |

| Deiodinase | Carp | Inhibition of its own debromination | Thyroid hormones (rT3, T4) inhibit BDE-99 metabolism, suggesting deiodinase involvement. | nih.gov |

Biotransformation and Metabolism in Biological Systems

Absorption, Tissue Disposition, and Excretion

Following oral administration in rats, BDE-99 is well-absorbed, with estimates of approximately 85% absorption. nih.gov Due to its lipophilic nature, BDE-99 preferentially distributes to and is retained in adipose tissue, skin, adrenals, and the gastrointestinal tract. nih.govnih.gov Consequently, a significant portion of the administered dose, over 50%, can be retained in the body 72 hours after exposure. nih.gov

Excretion of BDE-99 and its metabolites occurs primarily through the feces. nih.govnih.gov In conventional male rats, over 43% of the dose is excreted in the feces, mainly as the unmetabolized parent compound. nih.gov Urinary excretion is very low, accounting for less than 2% of the dose. nih.govnih.gov Biliary excretion is also a minor route, with about 3.6% of the dose excreted in bile within 72 hours. nih.gov In mice, a greater proportion of BDE-99 is excreted in the urine compared to rats. nih.gov

Metabolic Pathways: Cleavage of Ether Bond, Hydroxylation, Debromination/Hydroxylation

The metabolism of BDE-99 is extensive and involves several key pathways, including cleavage of the ether bond, hydroxylation, and a combination of debromination and hydroxylation. nih.govpsu.edu

Cleavage of the Ether Bond: This pathway results in the formation of brominated phenols. nih.govpsu.edunih.gov For instance, the cleavage of the ether linkage in BDE-99 can produce 2,4,5-tribromophenol (B77500). researchgate.netnih.gov This metabolite has been identified in the urine of rats exposed to BDE-99. nih.govnih.gov

Hydroxylation: BDE-99 can undergo hydroxylation to form various hydroxylated metabolites (OH-BDEs). oup.comnih.govnih.gov In rat hepatic microsomes, several monohydroxylated pentabromodiphenyl ether metabolites have been identified, with 4-hydroxy-2,2',3,4',5-pentabromodiphenyl ether (4-OH-BDE-90) and 6'-hydroxy-2,2',4,4',5-pentabromodiphenyl ether (6'-OH-BDE-99) being the major ones. oup.comnih.gov Dihydroxylated metabolites have also been observed. nih.gov

Debromination/Hydroxylation: This pathway involves the removal of a bromine atom followed by the addition of a hydroxyl group. nih.govpsu.edu Metabolites such as monohydroxylated tetrabromodiphenyl ethers have been found in the feces of rats, indicating oxidative debromination has occurred. nih.govnih.gov

In some species, such as the common carp, reductive debromination is a significant metabolic pathway, where BDE-99 is converted to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.gov However, this pathway is less prominent in other fish species like Chinook salmon and is not a primary pathway in mammals. nih.govnih.gov

Identification and Characterization of Metabolites (e.g., Bromophenols, Hydroxylated PBDEs, Glucuronides, Sulfate (B86663) Conjugates)

The metabolism of this compound (BDE-99) involves several biochemical pathways that lead to the formation of various metabolites. These metabolic transformations, primarily occurring in the liver, include reductive debromination and oxidative processes, which can be followed by conjugation reactions.

Reductive Debromination: One of the key metabolic pathways for BDE-99 is reductive debromination, which involves the removal of bromine atoms. This process can lead to the formation of lower brominated diphenyl ethers. For instance, studies have shown that BDE-99 can be reductively debrominated to form 2,2',4,4'-tetrabromodiphenyl ether (BDE-47). nih.gov

Oxidative Metabolism: Oxidative metabolism, primarily mediated by cytochrome P450 (CYP) enzymes, results in the formation of hydroxylated metabolites (OH-PBDEs) and bromophenols. nih.govepa.gov In vitro studies using rat liver cells have identified several oxidative metabolites of BDE-99, including 2,4,5-tribromophenol, 5-hydroxy-2,2',4,4'-tetrabromodiphenyl ether (5-OH-BDE-47), and 5′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (5′-OH-BDE-99). nih.gov Research with rat hepatic microsomes has identified additional hydroxylated metabolites, such as 4-hydroxy-2,2′,3,4′,5-pentabromodiphenyl ether (4-OH-BDE-90) and 6′-hydroxy-2,2′,4,4′,5-pentabromodiphenyl ether (6′-OH-BDE-99). oup.com The presence of 2,4,5-tribromophenol in human blood suggests that the ether bond of BDE-99 can be cleaved in humans as well. nih.gov

Conjugation: Following hydroxylation, the resulting metabolites can undergo phase II conjugation reactions, such as glucuronidation and sulfation. epa.gov These reactions increase the water solubility of the metabolites, facilitating their excretion from the body. While there is evidence that conjugation with glutathione, sulfate, and/or glucuronic acid can occur, specific glucuronide and sulfate conjugates of BDE-99 metabolites are not as extensively characterized in the literature. epa.gov

| Metabolite Class | Specific Metabolites Identified | Metabolic Pathway |

|---|---|---|

| Debrominated PBDEs | 2,2',4,4'-Tetrabromodiphenyl ether (BDE-47) | Reductive Debromination |

| Hydroxylated PBDEs (OH-PBDEs) | 5-OH-BDE-47, 5′-OH-BDE-99, 4-OH-BDE-90, 6′-OH-BDE-99, 4′-OH-BDE-101, 2-OH-BDE-123 | Oxidative Metabolism (Hydroxylation) |

| Bromophenols | 2,4,5-Tribromophenol | Oxidative Metabolism (Ether Bond Cleavage) |

| Conjugates | Glucuronide and Sulfate Conjugates (Inferred) | Conjugation |

Differences in Metabolism Across Species

The metabolism of BDE-99 exhibits notable differences across various species, which can influence its bioaccumulation potential and toxicological profile. These differences are largely attributed to variations in the activity and expression of metabolic enzymes, particularly cytochrome P450 isozymes.

In general, BDE-99 appears to be metabolized to a greater extent than some other PBDE congeners like BDE-47 and BDE-153. nih.gov However, the rate and products of metabolism can vary. For example, while both rats and mice form a variety of hydroxylated metabolites, there are differences in the specific metabolites produced and their excretion pathways. epa.gov In rats, some urinary metabolites are excreted bound to albumin, whereas in mice, metabolites have been found bound to major urinary proteins. epa.gov

In vitro studies using human liver microsomes have demonstrated that BDE-99 can be metabolized, while the more persistent congener BDE-153 is not. acs.org This suggests that humans possess the enzymatic machinery to break down BDE-99. Specifically, human CYP1A2 and CYP3A4 have been shown to have the highest metabolic efficiency for BDE-99. nih.gov In contrast, studies on rat liver cells have indicated the involvement of CYP3A23/3A1, 1A2, and 2B1/2. nih.gov

The differing metabolic capacities across species can lead to different patterns of PBDE congener accumulation in tissues. The lower concentrations of BDE-99 compared to BDE-47 in many biological samples, despite similar levels in commercial PBDE mixtures, may be partly explained by its more extensive metabolism in many species. oup.com

| Species | Key Findings on BDE-99 Metabolism |

|---|---|

| Rat | Metabolizes BDE-99 to hydroxylated metabolites and bromophenols. nih.govoup.com Urinary metabolites can be bound to albumin. epa.gov |

| Mouse | Forms various hydroxylated metabolites. epa.gov Metabolites in urine can be bound to major urinary proteins. epa.gov |

| Human | In vitro studies show metabolism of BDE-99, with CYP1A2 and CYP3A4 being the most efficient enzymes. nih.govacs.org The presence of 2,4,5-tribromophenol in human blood suggests in vivo metabolism. nih.gov |

Interactive Toxicological Effects with Other Pollutants

Potential Synergistic Effects

While research specifically isolating the synergistic effects of BDE-99 is ongoing, studies on commercial PBDE mixtures containing BDE-99 suggest the potential for additive or synergistic interactions with other persistent organic pollutants (POPs). For instance, co-exposure to PBDEs and other pollutants like polychlorinated biphenyls (PCBs) could lead to enhanced adverse health outcomes. The combined exposure to PBDEs and microplastics has been shown to cause a more severe disturbance on the oxidative system in aquatic organisms compared to individual exposure. researchgate.net

Human Exposure Pathways and Health Risk Implications

Primary Sources of Human Exposure

Humans are primarily exposed to 2,2',4,4',5-Pentabromodiphenyl ether (BDE-99) through various environmental and dietary pathways. The chemical's widespread use as a flame retardant in consumer products has led to its ubiquitous presence in indoor environments, the food chain, and consequently, in human tissues.

Indoor Environments: Air and House Dust

Indoor environments, particularly homes and workplaces, are significant sources of BDE-99 exposure. nih.gov The compound is released from consumer products containing polybrominated diphenyl ether (PBDE) flame retardants, such as furniture with polyurethane foam, electronics, and textiles. nih.govresearchgate.net Over time, BDE-99 leaches from these products and accumulates in indoor air and, most notably, in house dust. nih.govcfs.gov.hk

House dust is considered a major pathway for human exposure, especially for toddlers and young children who have more hand-to-mouth contact. nih.govepa.gov Studies have consistently shown that indoor dust contains significantly higher levels of PBDEs, including BDE-99, compared to outdoor environments. nih.gov Concentrations of BDE-99 in house dust can vary widely depending on the number and age of flame-retarded products in the home.

For instance, a study comparing homes in California found median BDE-99 concentrations in house dust to be 3800 ng/g. acs.org Another study in Hong Kong reported BDE-99 as one of the most abundant congeners in both workplace and home dust. researchgate.net Inhalation of indoor air also contributes to BDE-99 exposure, although it is generally considered a less significant pathway compared to dust ingestion. nih.govresearchgate.net Passive air samplers in Canadian homes detected BDE-99 as one of the major congeners present. nih.gov

Table 1: Median Concentrations of BDE-99 in House Dust from Various Studies

| Location | Year of Sampling | Median BDE-99 Concentration (ng/g) |

|---|---|---|

| California, USA | Not Specified | 3800 |

| Massachusetts, USA | Not Specified | Lower than California |

| Germany | Not Specified | Significantly lower than USA |

| Hong Kong | Not Specified | Abundant congener |

| Canada | Not Specified | Abundant congener |

This table is interactive. Click on the headers to sort the data.

Dietary Intake: Food of Animal Origin

Diet is another primary route of human exposure to BDE-99. cfs.gov.hkjeffreydachmd.com Due to its lipophilic (fat-soluble) nature, BDE-99 bioaccumulates in fatty tissues of animals and biomagnifies up the food chain. researchgate.net Consequently, consumption of food of animal origin is a significant source of BDE-99 intake for the general population.

Foods with higher fat content, such as certain types of fish, meat, and dairy products, tend to have higher concentrations of BDE-99. jeffreydachmd.comnih.gov A study on foods of animal origin found that the highest PBDE levels on a fresh weight basis were in fish. cfs.gov.hk Research in the U.S. has also identified poultry and red meat fat as significant contributors to PBDE body burdens. nih.gov One study found that individuals who consumed a vegetarian diet had lower serum PBDE concentrations compared to omnivores. nih.gov

The congener profile in food can vary, but BDE-99 is frequently detected. cfs.gov.hk A U.S. market basket survey found that fish had the highest mean PBDE concentrations, followed by meat and dairy products. nih.gov

Maternal Transfer: Human Milk and Prenatal Exposure

Maternal transfer represents a critical exposure pathway for fetuses and infants. jeffreydachmd.com BDE-99 can cross the placenta, leading to prenatal exposure. jeffreydachmd.com Studies have detected BDE-99 in cord serum at birth, confirming in-utero transfer from mother to child. nih.gov In a New York City cohort, BDE-99 was the second most abundant PBDE congener found in cord serum. nih.gov

After birth, breastfeeding is a significant source of BDE-99 exposure for infants. jeffreydachmd.comscienceopen.com BDE-99 accumulates in human milk due to its high lipid content. scienceopen.com Given the high metabolic rate and developmental stage of infants, this early-life exposure is of particular concern. scienceopen.com A study of U.S. women found that BDE-99 was detected in 91.0% of breast milk samples, with a median concentration of 5.5 ng/g lipid. scienceopen.com It has been estimated that a breastfed infant in the U.S. could be exposed to significant daily amounts of PBDEs. jeffreydachmd.com

Levels in Human Tissues and Temporal Trends

Reflecting widespread exposure, BDE-99 is consistently detected in various human tissues, including blood serum, adipose tissue, and breast milk. jeffreydachmd.comnih.gov Biomonitoring studies have documented the body burden of BDE-99 in the general population. nih.gov

Temporal trend studies have examined how the levels of BDE-99 in human tissues have changed over time. Following the voluntary phase-out of the commercial penta-BDE mixture (of which BDE-99 is a major component) in the early 2000s, some studies have reported a decline in BDE-99 concentrations in human samples. nih.govscispace.com

A study analyzing serum samples collected in the United States between 1985 and 2002 found a significant positive correlation between BDE-99 concentrations and the year of sample collection, indicating increasing levels before the phase-out. researchgate.net However, more recent research has shown a downward trend. A study of Australian pooled serum samples from 2002 to 2013 observed the strongest declines in BDE-99 concentrations in the youngest age group (0-4 years). nih.gov Similarly, a 15-year study from 1998 to 2013 also suggested that pentaBDE body burdens, including BDE-99, have decreased since the 2004 phase-out. nih.gov Despite these declines, the long half-life of BDE-99 (estimated at 2.9 years) means that it will persist in human tissues for many years. nih.gov

Table 2: Temporal Trends of BDE-99 in Human Serum

| Study Period | Population | Trend |

|---|---|---|

| 1985-2002 | United States | Increasing |

| 2002-2013 | Australia | Decreasing (strongest in 0-4 age group) |

| 1998-2013 | United States | Decreasing post-2004 phase-out |

This table is interactive. Click on the headers to sort the data.

Extrapolation of Animal Study Findings to Human Health Risks

Much of the understanding of the potential health risks of BDE-99 comes from studies conducted on laboratory animals. nih.gov These studies have shown that BDE-99 can cause a range of adverse effects, including developmental neurotoxicity, liver damage, and disruption of the thyroid hormone system. nih.govnih.govwa.gov For example, studies in mice have demonstrated that neonatal exposure to BDE-99 can lead to permanent changes in behavior that worsen with age. nih.govnih.gov

Extrapolating these findings to predict human health risks is a complex and challenging process. nih.govwellbeingintlstudiesrepository.orgresearchgate.netjameslindlibrary.org There are inherent uncertainties in translating results from high-dose animal experiments to the low-dose, chronic exposures typically experienced by humans. nih.gov Differences in metabolism, physiology, and lifespan between animal models and humans can influence the toxicity of a chemical. wellbeingintlstudiesrepository.org

Despite these challenges, animal studies are crucial for identifying potential hazards and mechanisms of toxicity. nih.gov Regulatory bodies like the U.S. Environmental Protection Agency (EPA) use data from animal studies to develop reference doses (RfDs), which are estimates of a daily oral exposure to the human population that is likely to be without an appreciable risk of deleterious effects during a lifetime. nih.govnih.gov The RfD for BDE-99 is based on neurodevelopmental effects observed in animal studies. cfs.gov.hknih.gov

Susceptible Populations and Critical Exposure Windows (e.g., Neonatal)

Certain populations and life stages are considered more susceptible to the potential health effects of BDE-99. scienceopen.comnih.gov The developing fetus, neonates, and young children are of particular concern due to their rapid growth and development, especially of the nervous system. scienceopen.comnih.govnih.gov

The neonatal period is considered a critical window of susceptibility for the neurotoxic effects of BDE-99. nih.gov Animal studies have shown that exposure during a period of rapid brain growth can lead to irreversible neurobehavioral effects. nih.govnih.gov The developing brain is highly sensitive to disruptions in thyroid hormone signaling, a known target of BDE-99. nih.gov

Children generally have higher body burdens of PBDEs, including BDE-99, compared to adults. wa.gov This is attributed to higher exposure through breast milk, increased dust ingestion due to hand-to-mouth behaviors, and a higher food intake relative to their body weight. epa.govwa.gov Prenatal exposure to BDE-99 has been associated with lower birth length in some human studies. nih.gov The potential for long-term health consequences from early-life exposure to BDE-99 remains a key area of research and public health concern. scienceopen.com

Analytical Methodologies for 2,2 ,4,4 ,5 Pentabromodiphenyl Ether in Research

Sample Preparation and Extraction Techniques

The initial and often most critical step in the analysis of BDE-99 is its effective extraction from the sample matrix. The choice of extraction technique is dictated by the nature of the sample (e.g., water, soil, sediment, tissue), the concentration of the analyte, and the desired level of selectivity and efficiency. phenomenex.com Common goals of these techniques are to isolate the analyte from interfering compounds and to concentrate it to a level suitable for instrumental analysis. phenomenex.com

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional method used for the separation of compounds based on their differential solubilities in two immiscible liquids. phenomenex.com For aqueous samples like river water, seawater, or landfill leachates, LLE is a widely applied technique for extracting BDE-99. cdc.govwitpress.com The process typically involves mixing the aqueous sample with a water-immiscible organic solvent, such as n-hexane, petroleum ether, or a mixture of hexane (B92381) and acetone. cdc.govwitpress.compjoes.com After vigorous shaking, the BDE-99, being lipophilic, partitions into the organic phase, which is then separated, dried, and concentrated for analysis. witpress.com

Research has demonstrated the effectiveness of LLE for BDE-99 analysis. For instance, a study on landfill leachates reported high recoveries for BDE-99 using petroleum ether as the extraction solvent. witpress.com Another investigation into surface waters in Western Pomerania successfully employed LLE with n-hexane prior to gas chromatographic analysis. pjoes.com While effective, LLE can be labor-intensive and consume significant volumes of organic solvents. conicet.gov.arnih.gov To address these drawbacks, microextraction techniques like dispersive liquid-liquid microextraction (DLLME) have been developed, which drastically reduce solvent consumption while maintaining high enrichment factors. conicet.gov.arnih.gov

Table 1: Performance of Liquid-Liquid Extraction for BDE-99

| Matrix | Extraction Solvent | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |

|---|---|---|---|---|

| Landfill Leachate | Petroleum Ether | 94.1 - 123 | 6 - 12 | witpress.com |

| Surface Water | n-Hexane | 92 | 1 | pjoes.com |

| Environmental Water (DLLME) | 1,1,2,2-Tetrachloroethane | 67.2 - 102.6 | <8.5 | nih.gov |

Soxhlet Extraction

Soxhlet extraction is a classical and exhaustive technique widely used for extracting BDE-99 from solid and semi-solid matrices such as soil, sediment, sludge, and biological tissues. cdc.govconicet.gov.armdpi.com This method involves the continuous washing of the solid sample with a distilled organic solvent, typically toluene (B28343) or a mixture of hexane and dichloromethane, in a specialized glass apparatus. conicet.gov.arthermofisher.com The solvent is heated, vaporizes, condenses, and drips onto the sample, extracting the analytes. Over several hours or even days, the BDE-99 is efficiently transferred from the sample matrix into the solvent reservoir.

Despite its high efficiency and simplicity, traditional Soxhlet extraction is time-consuming and requires large volumes of organic solvents. conicet.gov.armdpi.com It has been a benchmark method for comparison with newer, more rapid extraction techniques. bohrium.comnih.gov For example, studies comparing Soxhlet with other methods for analyzing PBDEs in soil and fish samples have found it to be a reliable, albeit slower, technique. bohrium.com In the analysis of human placenta, the extraction efficiency of a newer method was found to be comparable to the traditional Soxhlet method. nih.gov

Solid Phase Extraction (SPE) and Solid Phase Microextraction (SPME)

Solid Phase Extraction (SPE) is a highly versatile and widely used technique for the extraction and cleanup of BDE-99 from liquid samples. conicet.gov.arnih.gov It relies on the partitioning of analytes between a liquid phase (the sample) and a solid stationary phase (the sorbent). phenomenex.com For BDE-99 analysis in matrices like wastewater, various sorbent cartridges, such as Oasis HLB, Isolute PAH, and Isolute C18, have been tested, with Isolute PAH showing good performance. rsc.org The process involves passing the sample through the cartridge, where BDE-99 is retained on the sorbent. After washing away interferences, the analyte is eluted with a small volume of an organic solvent. rsc.org SPE offers advantages over LLE, including higher enrichment factors, lower solvent consumption, and easier automation. nih.gov

Solid Phase Microextraction (SPME) is a solvent-free, miniaturized version of SPE that uses a coated fiber to extract analytes from a sample. phenomenex.comnih.gov The fiber, typically coated with a polymer like polydimethylsiloxane (B3030410) (PDMS), is exposed to the sample (either directly or in the headspace), and BDE-99 partitions onto the coating. nih.govdioxin20xx.org The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. rsc.org SPME is particularly useful for determining the freely dissolved concentrations of BDE-99 in sediment porewater, which is a key indicator of its bioavailability. nih.gov Novel fiber coatings, such as fluorinated polyaniline, have been developed to enhance extraction efficiency for PBDEs. dioxin20xx.org

Table 2: Performance of SPE and SPME for BDE-99

| Technique | Matrix | Linearity Range (ng/L) | Limit of Detection (LOD) (ng/L) | Recovery (%) | Reference |

|---|---|---|---|---|---|